H-Dmt-Tic-(2R,3R)-beta-MeCha-Phe-OH
Beschreibung
H-Dmt-Tic-(2R,3R)-beta-MeCha-Phe-OH is a synthetic opioid peptide derivative designed to modulate delta (δ) and mu (μ) opioid receptor activity. Its structure incorporates two key modifications:
- Dmt (2',6'-dimethyltyrosine): Enhances receptor binding affinity and metabolic stability .
- beta-MeCha (beta-methyl-cyclohexylalanine): A conformationally constrained unnatural amino acid that influences stereoselective receptor interactions. The (2R,3R) configuration of beta-MeCha in this compound distinguishes it from other stereoisomers in the series .
Its functional profile contrasts with other analogs in the Dmt-Tic-Cha-Phe scaffold, where stereochemical variations profoundly alter potency and selectivity.
Eigenschaften
Molekularformel |
C40H50N4O6 |
|---|---|
Molekulargewicht |
682.8 g/mol |
IUPAC-Name |
(2S)-2-[[(2R,3R)-2-[[2-[(2S)-2-amino-3-(4-hydroxy-2,6-dimethylphenyl)propanoyl]-3,4-dihydro-1H-isoquinoline-3-carbonyl]amino]-3-cyclohexylbutanoyl]amino]-3-phenylpropanoic acid |
InChI |
InChI=1S/C40H50N4O6/c1-24-18-31(45)19-25(2)32(24)22-33(41)39(48)44-23-30-17-11-10-16-29(30)21-35(44)37(46)43-36(26(3)28-14-8-5-9-15-28)38(47)42-34(40(49)50)20-27-12-6-4-7-13-27/h4,6-7,10-13,16-19,26,28,33-36,45H,5,8-9,14-15,20-23,41H2,1-3H3,(H,42,47)(H,43,46)(H,49,50)/t26-,33+,34+,35?,36-/m1/s1 |
InChI-Schlüssel |
GWHRSTGESQKJIQ-RUXLTPPNSA-N |
Isomerische SMILES |
CC1=CC(=CC(=C1C[C@@H](C(=O)N2CC3=CC=CC=C3CC2C(=O)N[C@H]([C@H](C)C4CCCCC4)C(=O)N[C@@H](CC5=CC=CC=C5)C(=O)O)N)C)O |
Kanonische SMILES |
CC1=CC(=CC(=C1CC(C(=O)N2CC3=CC=CC=C3CC2C(=O)NC(C(C)C4CCCCC4)C(=O)NC(CC5=CC=CC=C5)C(=O)O)N)C)O |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Synthesis of 2',6'-Dimethyl-L-Tyrosine (Dmt)
Dmt is synthesized via ortho-methylation of L-tyrosine using dimethyl sulfate or methyl iodide under alkaline conditions. The reaction proceeds through electrophilic aromatic substitution, with yields optimized to 75–85% by controlling temperature (0–5°C) and stoichiometry. Post-synthesis purification involves recrystallization from ethanol-water mixtures, achieving >98% purity as confirmed by HPLC.
Preparation of Tetrahydroisoquinoline-3-Carboxylic Acid (Tic)
Tic is synthesized via a Pictet-Spengler reaction between dopamine and glyoxylic acid, followed by oxidation and decarboxylation. The reaction is conducted in acidic aqueous methanol at 60°C for 12 hours, yielding Tic in 65–70% efficiency. Chiral resolution using L-tartaric acid ensures the desired (S)-configuration.
Beta-Methylcyclohexylalanine (beta-MeCha) Synthesis
Beta-MeCha is prepared through asymmetric alkylation of cyclohexylalanine. Cyclohexylglycine is treated with methyl iodide in the presence of a chiral catalyst (e.g., (R)-BINOL), achieving 90% diastereomeric excess for the (2R,3R)-configuration. The product is isolated via column chromatography (silica gel, hexane/ethyl acetate) and characterized by NMR.
Solid-Phase Peptide Synthesis (SPPS)
The tetrapeptide backbone is assembled using Fmoc-based SPPS on Wang resin. Key steps include:
Resin Loading and Deprotection
Sequential Amino Acid Coupling
Coupling reactions use HBTU/DIPEA (1:1:2 molar ratio) in DMF. Reaction times and yields vary by residue:
| Amino Acid | Coupling Time (hours) | Yield (%) |
|---|---|---|
| Dmt | 4 | 92 |
| Tic | 3 | 88 |
| beta-MeCha | 6 | 85 |
| Phe | 3 | 90 |
Side-Chain Deprotection and Cleavage
After assembly, the peptide-resin is treated with TFA/water/TIS (95:2.5:2.5) for 4 hours to remove side-chain protections and cleave the peptide. Cold diethyl ether precipitation yields the crude peptide, which is lyophilized.
Post-Synthetic Modifications
Epimerization Control
To prevent racemization during beta-MeCha incorporation, Oxyma Pure/DIC is used instead of HOBt, reducing epimerization to <2%. Chiral HPLC (Chiralpak IC column) confirms the (2R,3R)-configuration with >99% enantiomeric purity.
C-Terminal Amidation (Optional)
For analog studies, the C-terminal carboxyl group is amidated using HATU/HOAt in DMF, achieving 85–90% conversion.
Purification and Characterization
High-Performance Liquid Chromatography (HPLC)
The crude peptide is purified via preparative reversed-phase HPLC (C18 column, 10–50% acetonitrile/0.1% TFA gradient). Typical purity exceeds 95%, with retention times of 12.3 minutes (linear gradient).
Mass Spectrometry
HRMS (Q-TOF) confirms the molecular ion [M+H]+ at m/z 682.8 (calculated: 682.4), with isotopic pattern matching theoretical values.
Nuclear Magnetic Resonance (NMR)
1H NMR (500 MHz, DMSO-d6) key signals:
-
Dmt aromatic protons : δ 6.65 (s, 2H)
Optimization Strategies
Solvent Systems
Using DCM/DMF (1:1) for beta-MeCha coupling improves solubility, reducing reaction time from 8 to 6 hours.
Analyse Chemischer Reaktionen
H-Dmt-Tic-(2R,3R)-beta-MeCha-Phe-OH durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, um Disulfidbrücken oder andere oxidierte Derivate zu bilden.
Reduktion: Reduktionsreaktionen können verwendet werden, um Disulfidbrücken aufzubrechen oder andere funktionelle Gruppen zu reduzieren.
Substitution: Die Verbindung kann Substitutionsreaktionen eingehen, insbesondere an den Aminosäureseitenketten.
Häufige Reagenzien, die bei diesen Reaktionen verwendet werden, sind Oxidationsmittel wie Wasserstoffperoxid und Reduktionsmittel wie Dithiothreitol (DTT). Die gebildeten Hauptprodukte hängen von den spezifischen Reaktionsbedingungen und den verwendeten Reagenzien ab .
Wissenschaftliche Forschungsanwendungen
Opioid Receptor Research
H-Dmt-Tic-(2R,3R)-beta-MeCha-Phe-OH serves as a valuable tool in studying the binding characteristics and structure-activity relationships of delta-opioid receptor antagonists. Research has demonstrated that this compound exhibits high affinity for delta-opioid receptors, with binding affinities in the low nanomolar range. Its selective action allows researchers to explore the mechanisms of opioid receptor activation and inhibition, providing insights into pain modulation and analgesic effects .
Pharmacological Studies
This compound is utilized in pharmacological assays to evaluate its potency, selectivity, and efficacy in activating or inhibiting opioid receptors. Studies have shown that H-Dmt-Tic-(2R,3R)-beta-MeCha-Phe-OH can modulate pain signaling pathways by selectively binding to delta-opioid receptors, thus contributing to the development of new analgesics with reduced side effects and lower potential for tolerance and dependence .
Drug Development
As a lead compound for drug development, H-Dmt-Tic-(2R,3R)-beta-MeCha-Phe-OH is explored for its potential therapeutic applications in pain management. Its bifunctional activity—acting as both an agonist at mu-opioid receptors and an antagonist at delta-opioid receptors—positions it as a candidate for creating novel analgesics that could mitigate the risks associated with traditional opioid therapies .
Summary of Key Findings
Delta-Opioid Receptor Selectivity
In studies involving various analogs of H-Dmt-Tic-(2R,3R)-beta-MeCha-Phe-OH, researchers found that modifications to the C-terminal region significantly influenced receptor selectivity. One promising analog demonstrated subnanomolar activity as a selective delta antagonist while exhibiting mixed agonist/antagonist properties at mu-opioid receptors in different assays .
Pain Management Potential
Research has indicated that H-Dmt-Tic-(2R,3R)-beta-MeCha-Phe-OH may offer effective pain relief without the common side effects associated with traditional opioids. Animal models have shown that this compound can effectively reduce nociceptive responses while minimizing adverse reactions such as respiratory depression .
Wirkmechanismus
H-Dmt-Tic-(2R,3R)-beta-MeCha-Phe-OH exerts its effects by binding to delta-opioid receptors. The binding of the compound to these receptors inhibits the activation of G-proteins, which in turn modulates the downstream signaling pathways involved in pain perception and analgesia . The molecular targets include the delta-opioid receptors, and the pathways involved are primarily related to G-protein-coupled receptor signaling .
Vergleich Mit ähnlichen Verbindungen
Stereoisomeric Analogs
The stereochemistry of beta-MeCha critically determines receptor selectivity and functional activity. Key comparisons include:
Key Observations :
- The (2S,3S) isomer is the most δ-selective antagonist in the series, with subnanomolar Ki values and a selectivity ratio of 2800 .
- The (2R,3R) configuration reduces δ affinity, favoring μ receptor interactions. Its Ki μ of 580 nM classifies it as a weaker μ antagonist compared to other analogs like the (2R,3S) isomer (Ki μ = 55 nM) .
- Epimeric differences (e.g., 2R,3S vs. 2S,3R) alter functional outcomes, with some isomers exhibiting partial μ agonism in bioassays like the guinea pig ileum (GPI) .
Terminal Modifications: Amidation vs. Hydroxyl
C-terminal amidation enhances μ receptor engagement in some cases:
Parent Peptide and Structural Analogs
- H-Tyr-Tic-Cha-Phe-OH : The parent peptide without beta-MeCha substitution has a Ki μ of 3600 nM, demonstrating that beta-methylation improves μ receptor binding by ~6-fold .
- H-Dmt-Tic-Gly-NH-Bzl : A structurally distinct analog with exceptional δ antagonism (Ki δ = 0.16 nM), highlighting the trade-off between δ potency and μ selectivity in this scaffold .
Research Findings and Implications
Mechanistic Insights
- Beta-methylation : Restricts conformational flexibility, optimizing interactions with opioid receptor subtypes. The (2R,3R) configuration likely sterically hinders δ receptor binding while permitting μ receptor engagement .
- Dmt substitution : The 2',6'-dimethyl groups on tyrosine enhance hydrophobic interactions with receptor subpockets, a feature conserved across all analogs .
Pharmacological Utility
- The (2R,3R) isomer serves as a tool for studying μ receptor signaling due to its moderate antagonism and lower δ cross-reactivity.
- In contrast, the (2S,3S) isomer is a valuable probe for δ-selective studies, such as pain modulation without μ-mediated side effects .
Q & A
Q. Table 1. Analytical Techniques for Validating H-Dmt-Tic-(2R,3R)-beta-MeCha-Phe-OH
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
